molecular formula C15H20N2O3 B2711203 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol CAS No. 2034431-91-7

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol

Cat. No.: B2711203
CAS No.: 2034431-91-7
M. Wt: 276.336
InChI Key: SKYUZNDRNHHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol is a synthetic compound with a complex structure that includes a cyclopropylmethoxy group, a pyridinyl group, and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol typically involves multiple steps, starting with the preparation of the pyridinyl and piperidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropylmethanol, pyridine derivatives, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Cyclopropylmethoxy)-2-methoxypyridin-4-yl)(pyrrolidin-1-yl)methanone
  • 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and pharmaceuticals.

Biological Activity

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a pyridine moiety substituted by a cyclopropylmethoxy group. Its structural complexity suggests potential interactions with various biological targets.

Chemical Formula: C17H24N2O3
Molecular Weight: 304.39 g/mol

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds in this class have shown potential as antimicrobial agents.
  • Antitumor Activity: Similar derivatives have been investigated for their cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: Research indicates possible applications in treating neurodegenerative diseases.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with various receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter receptors and kinases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyridine derivatives indicated that compounds with similar structures to this compound exhibited significant inhibition against various bacterial strains. The results highlighted the importance of substituent groups in enhancing antimicrobial efficacy.

CompoundTarget OrganismInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundKlebsiella pneumoniae14

Antitumor Activity

Research on related compounds has shown promising results in inhibiting tumor growth. For instance, derivatives were tested against ovarian and breast cancer cell lines, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells.

Cell LineIC50 (µM)Selectivity Index
Ovarian Cancer105
Breast Cancer153
Non-Cancerous Cardiac>50-

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-2-1-7-17(9-13)15(19)12-5-6-16-14(8-12)20-10-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYUZNDRNHHYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.